2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-12-10-16(22-14(3)20-12)26-15-6-9-24(11-15)18(25)17-13(2)21-19(27-17)23-7-4-5-8-23/h4-5,7-8,10,15H,6,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQRPFJZIQMBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine involves multi-step organic reactions. Initial steps typically involve the construction of the pyrimidine core, followed by the introduction of the thiazole and pyrrolidine moieties. Typical reagents include aldehydes, amines, and thiourea, using catalysts under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, large-scale synthesis would likely involve similar reaction pathways but optimized for yield and efficiency. This could include the use of automated flow reactors and continuous production techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, especially at the thiazole and pyrrol moieties.
Reduction: : Selective reduction of the carbonyl group is feasible under controlled conditions.
Substitution: : The pyrimidine and pyrrolidinyl groups can participate in substitution reactions, typically involving halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, and thiols.
Major Products
Oxidation and reduction reactions result in altered functional groups, while substitution reactions produce derivatives with varied substituents on the pyrimidine and pyrrolidinyl frameworks.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique structure of 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine may enhance its efficacy as an anticancer agent through specific interactions with cellular pathways involved in tumor growth .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Thiazole-containing compounds are known for their antibacterial and antifungal activities. Preliminary studies suggest that 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine may demonstrate similar effects, making it a candidate for further development as an antimicrobial agent .
Inhibition of Enzymatic Activity
Research has identified the compound as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in various organisms. Inhibition of DHODH can lead to reduced proliferation of pathogens and cancer cells, making this compound a target for drug development aimed at treating diseases characterized by rapid cell division .
Case Studies
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets, such as enzyme active sites or receptor binding domains. These interactions can modulate biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher molecular weight and lipophilicity (LogP ~3.5) suggest enhanced membrane permeability compared to simpler analogs like Compound 3 .
Biological Activity
The compound 2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups including a thiazole moiety and a pyrrolidine ring. These structural components are significant for its biological activity. The molecular formula is , with a molecular weight of approximately 318.4 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The thiazole and pyrrolidine groups are known to enhance the interaction with cellular targets such as tubulin and DNA, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : The presence of the thiazole ring is associated with antimicrobial activity. Compounds containing thiazole derivatives have shown effectiveness against a range of bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis .
- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is critical for protecting cells from damage and could contribute to its anticancer effects .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds and derivatives:
Q & A
Q. What are the key synthetic strategies for constructing the pyrimidine core with a substituted pyrrolidine-thiazole moiety?
The pyrimidine core is typically synthesized via cyclocondensation reactions using β-diketones or malononitrile derivatives. For the pyrrolidine-thiazole substituent, multistep approaches are employed:
- Pyrrolidine ring formation : Cyclization of γ-amino ketones or via 1,3-dipolar cycloaddition (e.g., using azomethine ylides) .
- Thiazole coupling : The thiazole-5-carbonyl group is introduced via Hantzsch thiazole synthesis (thioamide + α-haloketone) or through Suzuki-Miyaura cross-coupling if pre-functionalized .
- Ether linkage : Mitsunobu or nucleophilic substitution reactions connect the pyrrolidine and pyrimidine rings .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?
- 1H/13C NMR : Assign signals based on substituent-induced deshielding (e.g., pyrimidine C6-O-pyrrolidine causes downfield shifts ~160–165 ppm for carbonyl carbons) .
- X-ray : Resolves tautomeric forms (e.g., thiazole vs. thiazolidinone) and confirms stereochemistry of the pyrrolidine ring .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) due to the pyrimidine-thiazole motif’s affinity for kinase active sites .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative strains .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence the yield of the thiazole-pyrrolidine intermediate?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiazole formation, while THF improves cyclization efficiency .
- Catalysts : Lewis acids (ZnCl2) accelerate Hantzsch thiazole synthesis, but may lead to byproducts in the presence of sensitive substituents .
- Data contradiction : Yields vary between 45–78% depending on solvent purity and catalyst loading .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular docking (AutoDock/Vina) : Model interactions with kinase domains (e.g., EGFR or CDK2) using the pyrimidine as a hinge-binder and thiazole for hydrophobic interactions .
- MD simulations : Assess stability of the pyrrolidine-thiazole conformation in aqueous vs. lipid environments .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Pyrimidine modifications : Replace 4-methyl with electron-withdrawing groups (Cl, CF3) to enhance kinase inhibition .
- Pyrrolidine substitution : Introduce chiral centers (R/S-configuration) to improve selectivity .
- Thiazole replacement : Compare bioactivity with oxazole or imidazole analogs .
Q. What analytical techniques validate purity and stability under storage conditions?
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the carbonyl group) using C18 columns and acetonitrile/water gradients .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; track changes via FTIR (amide I band shifts) .
Methodological Challenges and Contradictions
Q. Why do synthetic yields drop significantly when scaling from milligram to gram quantities?
- Key factors :
- Exothermic reactions (e.g., thiazole cyclization) require precise temperature control to avoid side reactions .
- Column chromatography scalability issues; switch to recrystallization or flow chemistry .
- Contradictory data : Bench-scale reports claim 70% yields, but pilot-scale studies note ≤50% due to impurities .
Q. How to reconcile conflicting bioactivity results across cell lines?
- Possible causes :
- Differential expression of efflux pumps (e.g., P-gp) in cell lines .
- Solubility variations in culture media (use DMSO ≤0.1% or β-cyclodextrin complexes) .
Emerging Research Directions
Q. Can this compound serve as a photoaffinity probe for target identification?
- Strategy : Introduce diazirine or benzophenone groups into the pyrrolidine ring for UV-induced crosslinking .
- Validation : Combine with click chemistry (azide-alkyne cycloaddition) for pull-down assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
